Bpkdi

PKD1 PKD2 PKD3

Researchers studying PKD-dependent signaling face confounding off-target effects with less selective inhibitors like CRT0066101 or CID755673. BPKDi solves this with validated pan-PKD potency and selectivity. - **Potency**: IC50 = 1 nM (PKD1/3), 9 nM (PKD2) - **Selectivity**: >1,000-fold vs. PKCδ, PKCε, CaMK family (tested at 1 µM across 198 kinases) - **Cellular validation**: Blocks HDAC5 phosphorylation & nuclear export at 1 µM in cardiomyocytes - **Application**: Preferred tool for PKD-HDAC5-MEF2 axis in cardiac hypertrophy research

Molecular Formula C21H28N6O
Molecular Weight 380.5 g/mol
Cat. No. B10775088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBpkdi
Molecular FormulaC21H28N6O
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4
InChIInChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25)
InChIKeyXNWDRALEEPGBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPKDi: Pan-PKD Inhibitor for Cardiac Hypertrophy


BPKDi (bipyridyl PKD inhibitor) is a synthetic small molecule that acts as a potent and selective inhibitor of all three protein kinase D isoforms (PKD1, PKD2, PKD3) with IC50 values of 1 nM, 9 nM, and 1 nM, respectively [1]. It belongs to the amidobipyridyl chemotype and functions as an ATP-competitive kinase inhibitor [2]. BPKDi exhibits high selectivity for PKD over the closely related PKC family (PKCδ and PKCε) and additional calcium/calmodulin-dependent protein kinase (CaMK) superfamily members at 1 µM .

BPKDi vs. Other PKD Inhibitors


Although several small molecules target PKD, their potency, isoform selectivity, and off-target profiles differ dramatically [1]. Substituting BPKDi with analogs like CRT0066101, CID755673, kb NB 142-70, or CID 2011756 without careful validation risks introducing confounding variables such as incomplete PKD2 inhibition, off-target kinase engagement, or reduced cellular efficacy in HDAC5 phosphorylation and nuclear export assays [2]. The quantitative evidence below demonstrates that BPKDi offers a unique combination of sub‑10 nM pan‑PKD potency and robust cellular activity in cardiomyocyte models, which is not uniformly achieved by other in‑class compounds [3].

Quantitative Evidence for BPKDi Selection


Uniform Pan-PKD Inhibition vs. CRT0066101

BPKDi inhibits PKD1, PKD2, and PKD3 with IC50 values of 1 nM, 9 nM, and 1 nM, respectively [1]. In contrast, CRT0066101 dihydrochloride, while equipotent on PKD1 (IC50 = 1 nM), exhibits 3.6‑fold lower potency on PKD2 (IC50 = 2.5 nM) and 2‑fold lower on PKD3 (IC50 = 2 nM) . The quantitative difference is most pronounced for PKD2, where BPKDi is approximately 3.6‑fold more potent. This uniformity is critical for studies requiring equivalent blockade of all three isoforms.

PKD1 PKD2 PKD3 Kinase inhibition IC50

High Selectivity Over PKC and CaMK vs. CID755673

When screened at 1 µM, BPKDi fully inhibits PKD isoforms (PRKD1 102%, PRKD2 102%, PRKD3 109%) while only weakly affecting IKBKB (57%) and STK24 (47%) among a panel of 198 kinases [1]. In contrast, CID755673 at 1 µM inhibits PKCα, PKCβI, and CAMKIIα by approximately 30‑50% [2]. Quantitative selectivity data show that BPKDi maintains an IC50 for PKD1 of 1 nM versus >1,000‑fold higher concentrations required for PKCδ and PKCε inhibition (no inhibition at 1 µM) . CID755673, by comparison, exhibits IC50 values of 182 nM (PKD1) but only a ~10‑fold selectivity window over PKC (IC50 >10 µM) .

Kinase selectivity Off-target PKC CaMK

HDAC5 Phosphorylation and Nuclear Export in Cardiomyocytes

In neonatal rat ventricular myocytes (NRVMs) stimulated with the pro‑hypertrophic agonist phenylephrine, BPKDi at 1 µM completely abolishes HDAC5 phosphorylation and nuclear export [1]. This cellular efficacy is not uniformly reported for all PKD inhibitors. For instance, CID 2011756, despite being cell‑permeable, requires an EC50 of 10 µM for PKD1 inhibition in cells , making BPKDi approximately 10‑fold more potent in a cellular context. The differential is further supported by the observation that BPKDi reduces phenylephrine‑induced hypertrophy of NRVMs, whereas such anti‑hypertrophic activity is not a documented feature of kb NB 142‑70 or CID755673 in primary cardiac cells .

Cardiomyocyte HDAC5 Nuclear export Phenylephrine

Suppression of Cardiomyocyte Hypertrophy

BPKDi, when applied at 1 µM, significantly reduces phenylephrine‑induced hypertrophy of isolated neonatal rat ventricular myocytes (NRVMs) [1]. This functional anti‑hypertrophic effect is a direct consequence of PKD inhibition and provides a disease‑relevant endpoint. In contrast, kb NB 142‑70 has been primarily characterized for antitumor activity in prostate cancer cell lines (LNCaP), with no published evidence of anti‑hypertrophic efficacy in cardiac models [2]. Similarly, CID755673 inhibits prostate cancer cell proliferation and migration but lacks documented activity in cardiac hypertrophy assays [3]. The availability of BPKDi as a tool compound validated in a cardiac hypertrophy model makes it uniquely suited for cardiovascular research applications.

Cardiac hypertrophy Anti‑hypertrophic Phenylephrine NRVM

Optimal Applications of BPKDi


Cardiomyocyte Hypertrophy and Heart Failure Research

BPKDi is the preferred tool compound for investigating PKD‑dependent signaling in cardiac hypertrophy. Its validated ability to block phenylephrine‑induced HDAC5 phosphorylation and nuclear export at 1 µM, and to suppress hypertrophy in primary neonatal rat ventricular myocytes [1], makes it indispensable for studies aimed at elucidating the PKD‑HDAC5‑MEF2 axis in pathological cardiac remodeling [2].

Pan-PKD Inhibition with Minimal Off-Target Activity

When a balanced blockade of all three PKD isoforms is required without confounding inhibition of PKC or CaMK family members, BPKDi offers a >1,000‑fold selectivity window. This profile is critical for dissecting PKD‑specific functions in signal transduction pathways that intersect with PKC signaling, such as GPCR‑mediated hypertrophy or cancer cell migration [3].

Cellular Assays with Validated HDAC5 Export Readouts

BPKDi provides a robust, cell‑permeable tool for immunofluorescence‑based assays of HDAC5 nuclear export in cardiomyocytes. Its cellular potency (complete blockade at 1 µM) surpasses that of CID 2011756 (EC50 = 10 µM) and kb NB 142‑70 (IC50 = 2.2 µM), reducing the risk of compound toxicity or solvent artifacts in long‑term cell culture experiments [1] .

Benchmarking Novel PKD Inhibitors

Due to its well‑characterized potency (IC50 = 1/9/1 nM) and selectivity profile across 198 kinases [3], BPKDi serves as a reference standard for validating new PKD inhibitors in biochemical and cellular assays. Its amidobipyridyl scaffold and ATP‑competitive mechanism provide a consistent comparator for structure‑activity relationship (SAR) studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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